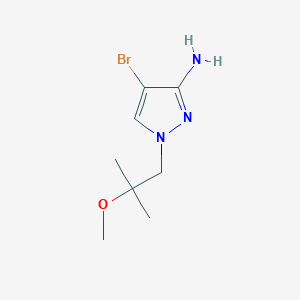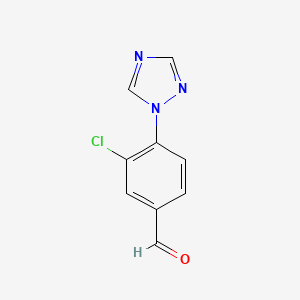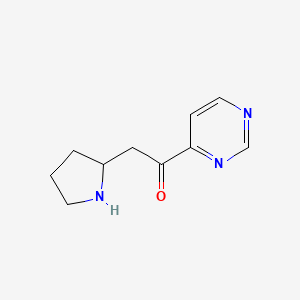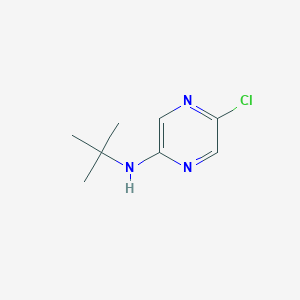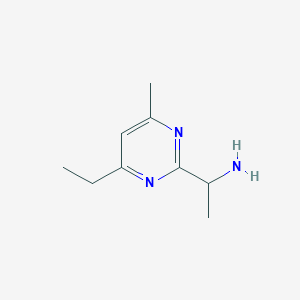
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 4-ethyl-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
1-(4-Methylpyrimidin-2-YL)ethan-1-amine: Similar structure but lacks the ethyl group at the 4-position.
1-(4-Ethylpyrimidin-2-YL)ethan-1-amine: Similar structure but lacks the methyl group at the 6-position.
Uniqueness: 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-6(2)11-9(12-8)7(3)10/h5,7H,4,10H2,1-3H3 |
InChI Key |
UKLGGZBGGWPJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)

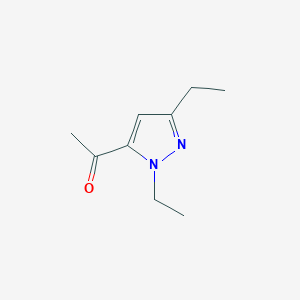
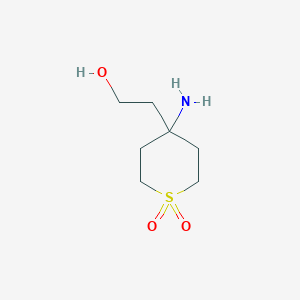
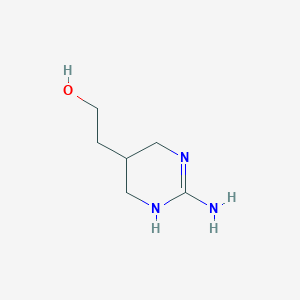

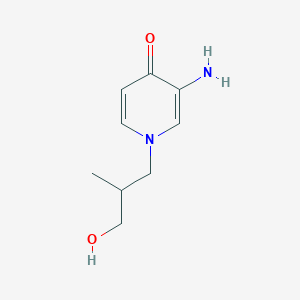
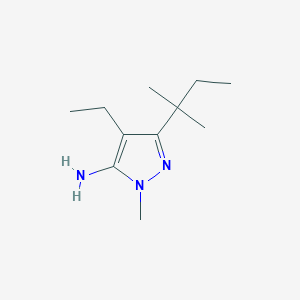
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311122.png)
